![molecular formula C8H10N4 B15363965 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-c]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 4 position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1H-pyrazolo[4,3-c]pyridin-4-amine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Transition Metal-Catalyzed Methods: Transition metal catalysts like palladium or copper can facilitate the formation of the pyrazolo[4,3-c]pyridine core through cross-coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.
Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly used to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Alkyl halides, aprotic solvents, base catalysts.
Major Products Formed:
N-oxide derivatives from oxidation.
Reduced amines from reduction.
Substituted pyrazolo[4,3-c]pyridines from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Pyrazolo[3,4-c]pyridine
Pyrazolo[4,3-c]pyridazine
1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-4-amine
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1,3-dimethylpyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-5-7-6(12(2)11-5)3-4-10-8(7)9/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
JETUWHFPHRVNLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=NC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



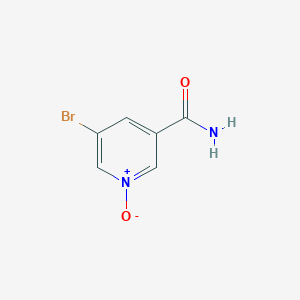
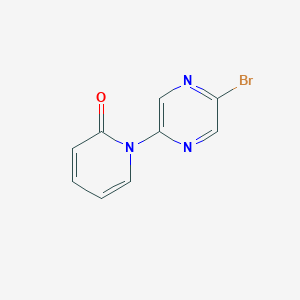

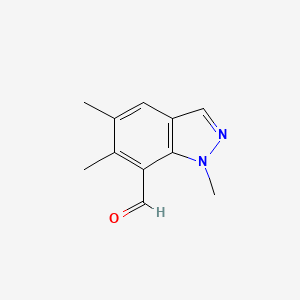
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
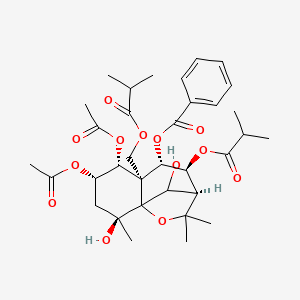
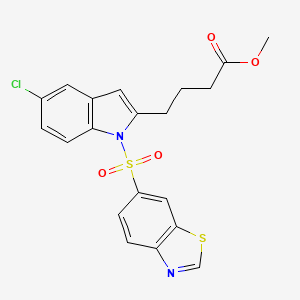


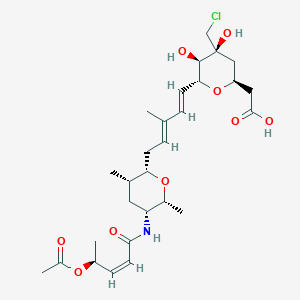
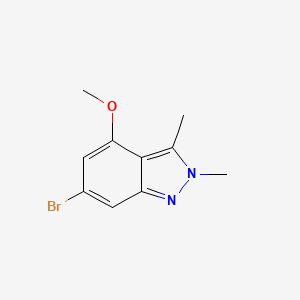
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
